(2R)-1-(dimethylamino)propan-2-ol
Description
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Properties
IUPAC Name |
(2R)-1-(dimethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXUNZWLEYGQAH-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53636-15-0 | |
| Record name | Dimepranol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053636150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMEPRANOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW4WWV557S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance of Chiral Amino Alcohols As Versatile Building Blocks
Chiral amino alcohols are a class of organic compounds distinguished by the presence of both an amino and a hydroxyl group, rendering them bifunctional. This dual functionality is the bedrock of their utility as versatile building blocks in the synthesis of complex molecules. acs.org Their ability to form stable complexes with metal catalysts makes them invaluable in asymmetric catalysis, a process that favors the formation of one enantiomer over the other.
The importance of producing single-enantiomer compounds cannot be overstated, particularly in pharmacology, where the two enantiomers of a drug can have vastly different physiological effects. Chiral amino alcohols are not only integral to the synthesis of these enantiomerically pure drugs but are also employed as chiral resolving agents to separate racemic mixtures. acs.orgfrontiersin.org The demand for enantiopure β-amino alcohols, for instance, continues to grow due to their significance as building blocks for active pharmaceutical ingredients. grafiati.com
Overview of 2r 1 Dimethylamino Propan 2 Ol As a Prototypical Chiral Scaffold
(2R)-1-(dimethylamino)propan-2-ol, a derivative of the naturally occurring amino acid D-alanine, serves as a classic example of a chiral amino alcohol. Its structure, featuring a dimethylamino group and a secondary alcohol on a simple propane (B168953) backbone, makes it an effective scaffold for inducing chirality in chemical reactions. This compound is frequently used as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction.
The primary application of this compound is as a chiral ligand in asymmetric synthesis. When complexed with metals, it forms catalysts that can mediate a variety of enantioselective reactions with a high degree of stereochemical control. One of the most common industrial methods for its synthesis is the nucleophilic ring-opening of (R)-propylene oxide with dimethylamine (B145610), a reaction that preserves the stereochemistry of the chiral center.
Below is an interactive table detailing some of the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C5H13NO | nih.gov |
| Molar Mass | 103.16 g/mol | nih.gov |
| Appearance | Colorless to light yellow clear liquid | cymitquimica.com |
| Boiling Point | 125-127 °C | sigmaaldrich.com |
| Melting Point | -85 °C | sigmaaldrich.com |
| Density | 0.85 g/cm³ at 20 °C | sigmaaldrich.com |
| Chirality | (R)-configuration | cymitquimica.com |
Historical Development and Current Research Trends Pertaining to Chiral Amino Alcohols
Chemoenzymatic Approaches for Enantiopure Production
Chemoenzymatic methods leverage the high selectivity of biological catalysts, such as enzymes, to achieve stereochemical control in chemical transformations. These approaches are valued for their efficiency and environmentally benign reaction conditions.
Biocatalytic Transformations for Chiral Amino Alcohol Synthesis
Biocatalytic transformations, particularly the enantioselective reduction of prochiral ketones, represent a powerful strategy for synthesizing chiral alcohols. This is often achieved using whole-cell biocatalysts or isolated enzymes like alcohol dehydrogenases (ADHs). These biocatalysts can deliver high conversions and excellent enantioselectivities. nih.gov
A pertinent example is the enantiocomplementary bioreduction of substituted 1-(arylsulfanyl)propan-2-ones. In these studies, wild-type yeast strains and recombinant ADHs from Lactobacillus kefir (LkADH) and Rhodococcus aetherivorans have been employed as whole-cell biocatalysts. These biocatalysts have demonstrated the ability to reduce the ketone precursors to the corresponding 1-(arylsulfanyl)propan-2-ols with high conversions (60–99%) and high enantiomeric excesses (ee > 95%). nih.gov For instance, Candida parapsilosis can produce the (S)-enantiomer, while E. coli cells containing LkADH can yield the (R)-enantiomer, showcasing the potential for producing either enantiomer of a chiral alcohol. nih.gov The reduction of the precursor ketone, 1-(dimethylamino)propan-2-one, using such biocatalytic systems presents a viable route to (2R)-1-(dimethylamino)propan-2-ol.
The general conditions for such preparative-scale bioreductions often involve suspending lyophilized yeast cells or whole-cell biocatalysts in a buffer solution (e.g., sodium phosphate (B84403) buffer), with the addition of a co-solvent like DMSO to dissolve the substrate and a co-substrate such as 2-propanol for cofactor regeneration. nih.gov
Enzyme-Mediated Kinetic Resolution of Racemic Precursors
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. In enzyme-mediated kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers. nih.gov Lipases are a class of enzymes frequently used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. jocpr.comnih.gov
While direct studies on the lipase-catalyzed kinetic resolution of racemic 1-(dimethylamino)propan-2-ol are not extensively detailed, the kinetic resolution of structurally similar compounds provides a strong precedent. For example, the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for β-blockers, has been successfully achieved using lipase (B570770) from Candida rugosa. mdpi.com In this process, enantioselective transesterification is performed using an acylating agent like isopropenyl acetate (B1210297) in a suitable solvent system, which can include ionic liquids to enhance performance. mdpi.com Optimal conditions have yielded the (S)-enantiomer of the corresponding acetate with high enantiomeric purity (ee > 96%). mdpi.com
The general principle involves screening different lipases and reaction conditions to find the optimal system for enantioselectivity. nih.govnih.gov For the production of this compound, a lipase that preferentially acylates the (S)-enantiomer of the racemic alcohol would be selected. This would leave the desired (R)-enantiomer unreacted and in high enantiomeric purity.
Table 1: Lipase Screening for Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols (Illustrative Example)
| Entry | Lipase Source | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | Mucor javanicus | No reaction | - |
| 2 | Candida cylindracea | No reaction | - |
| 3 | Candida antarctica (CALB) | 50 | >99 |
| 4 | Pseudomonas fluorescens | 50 | >99 |
| 5 | Aspergillus niger | No reaction | - |
This table illustrates the typical results from a lipase screening for kinetic resolution, showing that different lipases have varying activities and selectivities for a given substrate. Data adapted from analogous studies. nih.gov
Asymmetric Catalytic Methodologies for Stereocontrol
Asymmetric catalysis using chiral metal complexes is a cornerstone of modern organic synthesis, providing powerful tools for the stereocontrolled production of enantiomerically pure compounds.
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation involves the addition of hydrogen across a double bond of a prochiral substrate, guided by a chiral catalyst to produce one enantiomer of the product in excess.
The asymmetric hydrogenation of α-amino ketone precursors is a direct and atom-economical method for synthesizing chiral amino alcohols. Chiral ruthenium and rhodium complexes, particularly those with diphosphine ligands like BINAP, have been shown to be highly effective for this transformation. mdpi.com
For the synthesis of this compound, the precursor ketone is 1-(dimethylamino)propan-2-one. The asymmetric hydrogenation of this substrate using a suitable chiral transition metal catalyst would yield the desired (R)-enantiomer. Research on similar substrates, such as α-(N-benzoyl-N-methylamino)propiophenone, has demonstrated that dynamic kinetic resolution can be achieved using a polymer-immobilized chiral diamine-ruthenium-BINAP-t-BuOK system, yielding the corresponding syn-β-amide alcohol with high enantioselectivity. mdpi.com These catalyst systems are known for their high efficiency and the ability to achieve high enantiomeric excesses. mdpi.com
Asymmetric transfer hydrogenation (ATH) is an alternative to using molecular hydrogen, where a hydrogen donor molecule, such as 2-propanol or formic acid, is used. nih.gov Chiral rhodium(III) and ruthenium(II) complexes with ligands like N-tosyl-1,2-diphenylethylenediamine (TsDPEN) are highly effective catalysts for the ATH of ketones. nih.govrsc.org
The synthesis of this compound can be achieved via the ATH of 1-(dimethylamino)propan-2-one. Studies on the one-pot synthesis of chiral β-aminols from α-bromo acetophenones have shown that a Ru-tethered TsDPEN catalyst with dimethylamine (B145610) borane (B79455) (DMAB) as the hydrogen source is highly effective. rsc.org This system proceeds through the in-situ formation of the amino ketone followed by its asymmetric transfer hydrogenation to the corresponding chiral β-aminol with high yield and enantiomeric excess. rsc.org
In a study on the ATH of 1,3-alkoxy/aryloxy propanones, a tethered Ru(II)/TsDPEN catalyst was used, and while the enantioselectivities were moderate for some substrates, it demonstrated the applicability of this catalytic system to propanone-based structures. The presence of an ortho-dimethylamino substituent on a phenoxy group was noted in this study, indicating the compatibility of the catalyst with such functionalities.
Table 2: Asymmetric Transfer Hydrogenation of Ketones with Rh(III)-TsDPEN Catalyst (Illustrative Examples)
| Ketone Substrate | Product | Enantiomeric Excess (ee %) |
| Acetophenone | 1-Phenylethanol | up to 99 |
| 2-Acetylfuran | 1-(2-Furyl)ethanol | 97 |
| Ethyl benzoylformate | Ethyl mandelate | 99 |
This table provides examples of the high enantioselectivities achievable with Rh(III)-TsDPEN catalysts in the asymmetric transfer hydrogenation of various ketones, demonstrating the potential of this method for the synthesis of this compound from its corresponding ketone. Data adapted from analogous studies. nih.gov
Organocatalytic Stereoselective Routes
Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral molecules, offering an alternative to metal-based catalysts. This approach utilizes small organic molecules to catalyze chemical transformations with high enantioselectivity.
Enamine Catalysis in Chiral Amino Alcohol Formation
Enamine catalysis is a prominent strategy in organocatalysis, where a chiral amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. princeton.eduyoutube.com This enamine then reacts with an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst. youtube.com The stereochemical outcome of the reaction is directed by the chiral catalyst.
In the context of chiral amino alcohol synthesis, enamine catalysis can be employed in reactions such as the asymmetric α-allylation of aldehydes. For instance, a multicomponent catalyst system comprising a simple chiral amine, an achiral or racemic phosphoric acid, and a palladium source can effectively catalyze the allylation of α-branched aldehydes with allylic alcohols. acs.org The reaction proceeds through an enamine intermediate formed from the aldehyde and the chiral amine. This intermediate then reacts with an allylpalladium-π complex, with the phosphoric acid playing a crucial role in the activation and stereocontrol. acs.org This methodology provides access to enantioenriched aldehydes, which can be subsequently reduced to the corresponding chiral amino alcohols. The versatility of this system allows for the use of various aromatic and aliphatic aldehydes and substituted allylic alcohols, offering a flexible route to a range of chiral amino alcohols. acs.org
The proposed catalytic cycle involves the formation of the enamine, generation of the allylpalladium-π complex, and the key stereodetermining allylation step where all three catalytic components are involved. acs.org This cooperative catalysis, termed counterion-enhanced catalysis, demonstrates the potential of combining different catalytic modes to achieve high efficiency and enantioselectivity. acs.org
Other Organocatalytic Transformations Yielding Enantiopure this compound
While direct organocatalytic routes to this compound are not extensively detailed in the provided search results, the principles of organocatalysis can be applied to synthesize its precursors. For example, proline and its derivatives are effective organocatalysts for various asymmetric transformations, including aldol (B89426) and Mannich reactions, which can generate chiral building blocks for amino alcohol synthesis. nih.govrsc.orgmdpi.com
The development of engineered amine dehydrogenases (AmDHs) also presents a biocatalytic approach to chiral amino alcohol synthesis. frontiersin.orgworktribe.com These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones, providing direct access to enantiopure amino alcohols. frontiersin.org While not strictly organocatalysis in the traditional sense, this biocatalytic method utilizes an organic molecule (the enzyme) to achieve high stereoselectivity.
Diastereoselective Synthesis and Resolution Techniques
Diastereoselective synthesis and resolution are classical and still widely used methods for obtaining enantiomerically pure compounds. These techniques rely on the different physical properties of diastereomers to achieve separation.
Diastereomeric Salt Formation and Crystallization-Induced Diastereomer Resolution
The resolution of racemic amines through the formation of diastereomeric salts is a well-established and industrially relevant technique. acs.orglibretexts.org This method involves reacting a racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts. acs.orglibretexts.org Due to their different physical properties, these diastereomeric salts often exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization. unchainedlabs.comrsc.org After separation, the desired enantiomer of the amine can be recovered by treatment with a base. libretexts.org
Crystallization-induced dynamic resolution (CIDR) is an advancement of this technique that can theoretically achieve a 100% yield of the desired enantiomer. acs.orgnih.gov In CIDR, the undesired enantiomer in the solution phase is continuously racemized back to the racemic mixture while the desired diastereomeric salt selectively crystallizes. acs.orgnih.gov This dynamic process shifts the equilibrium towards the formation of the desired solid diastereomer. acs.org Photoredox catalysis has been shown to be an effective method for the racemization of α-chiral amines under mild conditions, enabling light-driven CIDR processes. acs.orgnih.govprinceton.edu
| Resolution Technique | Description | Key Features | Potential Yield |
| Diastereomeric Salt Formation | Reaction of a racemic amine with a chiral resolving acid to form diastereomeric salts with different solubilities. acs.orglibretexts.org | Simple, scalable, and cost-effective. acs.org | Theoretical maximum of 50%. acs.org |
| Crystallization-Induced Diastereomer Resolution (CIDR) | Combines diastereomeric salt formation with in-situ racemization of the undesired enantiomer in solution. acs.orgnih.gov | Allows for complete conversion of the racemate to the desired enantiomer. acs.org | Theoretical maximum of 100%. acs.org |
Stereoselective Grignard Addition Reactions Utilizing Chiral Substrates
The addition of Grignard reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. organic-chemistry.org When a chiral substrate is used, this reaction can proceed with high diastereoselectivity, allowing for the synthesis of specific stereoisomers. The stereochemical outcome is often dictated by the existing stereocenter(s) in the substrate, which direct the approach of the Grignard reagent.
For the synthesis of chiral amino alcohols, a stereoselective Grignard addition to a chiral α-amino aldehyde or ketone can be a key step. The facial selectivity of the addition is controlled by the chiral center adjacent to the carbonyl group. Furthermore, the use of chiral ligands can enhance the enantioselectivity of Grignard additions to prochiral ketones, providing access to chiral tertiary alcohols. nih.govrsc.org
Recent advancements have led to the development of methods for the preparation of enantiomerically enriched Grignard reagents themselves. rsc.org These chiral Grignard reagents can then react with various electrophiles, including those that would lead to amino alcohol precursors, with high retention of configuration. rsc.org
| Reactant 1 | Reactant 2 | Product Type | Stereocontrol |
| Chiral α-amino aldehyde/ketone | Grignard Reagent | Diastereomerically enriched amino alcohol | Substrate-controlled diastereoselection |
| Prochiral Ketone | Grignard Reagent | Enantiomerically enriched tertiary alcohol | Chiral ligand-mediated enantioselection nih.govrsc.org |
| Electrophile | Enantiomerically enriched Grignard Reagent | α-Chiral product | High retention of configuration rsc.org |
Mannich Reactions in the Stereocontrolled Synthesis of this compound Analogs
The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine to form a β-amino carbonyl compound, also known as a Mannich base. buchler-gmbh.com Asymmetric Mannich reactions are powerful tools for the synthesis of chiral nitrogen-containing molecules, including precursors to chiral amino alcohols. buchler-gmbh.comacs.org
The stereocontrol in Mannich reactions can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. nih.gov For instance, proline and its derivatives can catalyze asymmetric Mannich reactions with high diastereo- and enantioselectivity. nih.gov These reactions can provide either syn- or anti-products depending on the catalyst and reaction conditions. nih.gov The resulting β-amino carbonyl compounds can then be stereoselectively reduced to the corresponding γ-amino alcohols. rsc.org
The borono-Mannich reaction is another variant that allows for the synthesis of anti-1,2-amino alcohols with high enantiomeric purity from the reaction of boronic acids, amines, and chiral α-hydroxy aldehydes. acs.org
| Reaction Type | Catalyst/Auxiliary | Product Stereochemistry | Key Features |
| Asymmetric Mannich Reaction | Proline and derivatives | syn or anti products nih.gov | High diastereo- and enantioselectivity. nih.gov |
| Stereocontrolled Mannich Reaction | Chiral auxiliaries (e.g., pseudoephedrine) | α,β-disubstituted β-amino esters nih.gov | Auxiliary directs the stereochemical outcome. nih.gov |
| Borono-Mannich Reaction | None (uses chiral substrate) | anti-1,2-amino alcohols acs.org | Utilizes chiral α-hydroxy aldehydes. acs.org |
Optimization of Synthetic Pathways and Process Efficiency
The optimization of synthetic routes for chiral molecules like this compound is a multifaceted challenge that involves maximizing stereoselectivity, improving yield, and ensuring process efficiency and sustainability, particularly for industrial-scale production.
Strategies for Enhanced Enantiomeric and Diastereomeric Purity
Achieving high levels of enantiomeric and diastereomeric purity is a primary objective in the synthesis of chiral amino alcohols. Several key strategies are employed to this end, ranging from classical resolution techniques to modern asymmetric catalytic methods.
One of the most established methods for obtaining enantiomerically pure compounds is chiral resolution . This technique involves the separation of a racemic mixture into its constituent enantiomers. A common approach is the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility. For instance, racemic 1-amino-2-propanol has been successfully resolved using di-O-benzoyl-L(+)-tartaric acid anhydride. This process yields diastereomeric N-(2'-hydroxypropyl)-2,3-di-O-benzoyl-L-tartramic acids, which can be separated by column chromatography. Subsequent hydrolysis affords the individual enantiomers of the amino alcohol. While effective, this method is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.
Asymmetric synthesis , which aims to create a specific stereoisomer directly, offers a more efficient alternative to chiral resolution. This is often achieved through the use of chiral catalysts. A notable example is the ruthenium-catalyzed asymmetric transfer hydrogenation of α-amino ketones. This method has proven highly effective for the synthesis of various chiral 1,2-amino alcohols with exceptional enantioselectivity. acs.org For instance, the asymmetric transfer hydrogenation of unprotected α-amino ketones can yield the corresponding chiral amino alcohols with an enantiomeric ratio often exceeding 99:0.1. acs.org This approach is advantageous as it can circumvent the need for protecting and deprotecting the amino group, thereby streamlining the synthetic process. acs.org
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amino alcohols, offering high selectivity under mild reaction conditions. Engineered enzymes, such as amine dehydrogenases (AmDHs), can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantiomeric excess (>99% ee) and diastereomeric purity (>98%). frontiersin.orgnih.gov Furthermore, enzymatic cascade reactions, combining the activity of multiple enzymes in a single pot, can be designed to produce optically enriched amino alcohols from readily available starting materials like L-lysine. nih.gov These biocatalytic methods are highly specific and can significantly reduce the environmental impact of the synthesis.
The table below summarizes and compares different strategies for achieving high enantiomeric purity in the synthesis of chiral amino alcohols, based on data from related compounds.
| Strategy | Catalyst/Reagent | Substrate Type | Achieved Purity (ee/dr) | Key Advantages | Reference |
|---|---|---|---|---|---|
| Chiral Resolution | di-O-benzoyl-L(+)-tartaric acid anhydride | Racemic 1-amino-2-propanol | High (for separated diastereomer) | Established method | General Principle |
| Asymmetric Transfer Hydrogenation | Ruthenium-based catalyst | α-Amino ketones | >99:0.1 er | High enantioselectivity, avoids protection/deprotection | acs.org |
| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy ketones | >99% ee, >98% dr | High stereoselectivity, mild conditions | frontiersin.orgnih.gov |
| Enzymatic Cascade | Dioxygenases and Decarboxylases | L-lysine | Optically enriched | Multi-step synthesis in one pot | nih.gov |
Implementation of Green Chemistry Principles in Scalable Synthesis
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and fine chemicals to minimize environmental impact and enhance process safety and efficiency. The scalable synthesis of this compound provides several opportunities for the application of these principles.
A key tenet of green chemistry is the use of catalysis over stoichiometric reagents. Catalytic processes, such as the aforementioned ruthenium-catalyzed asymmetric transfer hydrogenation, are inherently greener as they use small amounts of catalyst to generate large quantities of product, thereby reducing waste. acs.org A specific example of a green catalytic approach is the synthesis of 1-dimethylamino-2-propanol (B140979) using a 5 wt% ruthenium on carbon catalyst with hydrogen in water. chemicalbook.com The use of water as a solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature.
Biocatalysis , as discussed previously, is a cornerstone of green chemistry. The use of enzymes or whole microorganisms as catalysts allows for reactions to be performed under mild conditions (ambient temperature and pressure) in aqueous media, significantly reducing energy consumption and the use of hazardous organic solvents. frontiersin.orgnih.gov The high selectivity of biocatalysts also minimizes the formation of byproducts, leading to higher purity and less downstream processing. The biocatalytic conversion of propane (B168953) to 2-propanol using methanotrophic bacteria is an example of employing whole-cell biocatalysts for alcohol production. nih.gov
The principle of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product, is also crucial. Asymmetric addition reactions, such as the ring-opening of (R)-propylene oxide with dimethylamine, are highly atom-economical as all the atoms of the reactants are incorporated into the product. Similarly, asymmetric transfer hydrogenation represents an addition reaction with high atom economy.
Furthermore, reducing derivatization by avoiding the use of protecting groups is another important green chemistry principle. As seen in the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones, designing synthetic routes that eliminate protection/deprotection steps simplifies the process, reduces waste, and lowers costs. acs.org
The following table outlines the application of green chemistry principles in the synthesis of chiral amino alcohols.
| Green Chemistry Principle | Application in Chiral Amino Alcohol Synthesis | Example | Benefit | Reference |
|---|---|---|---|---|
| Catalysis | Use of metal catalysts or enzymes | Ruthenium-catalyzed asymmetric transfer hydrogenation | Reduced waste, high efficiency | acs.org |
| Benign Solvents | Use of water as a reaction medium | Ru/C catalyzed hydrogenation in water | Reduced toxicity and environmental impact | chemicalbook.com |
| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the product | Ring-opening of epoxides with amines | Minimal waste generation | |
| Reduce Derivatives | Avoiding the use of protecting groups | Asymmetric hydrogenation of unprotected ketoamines | Fewer reaction steps, less waste | acs.org |
| Use of Renewable Feedstocks/Biocatalysis | Employing enzymes or whole cells as catalysts | Engineered amine dehydrogenases for reductive amination | Mild conditions, high selectivity, reduced energy consumption | frontiersin.orgnih.gov |
Design and Synthesis of Chiral Ligands Derived from this compound Scaffold
The development of chiral ligands is a cornerstone of asymmetric catalysis, with the ligand's structure being paramount in determining the enantioselectivity and efficiency of a catalytic reaction. Amino alcohols are a privileged class of precursors for chiral ligands due to their ready availability and the presence of two distinct coordinating atoms, nitrogen and oxygen.
Development of Chiral Phosphine-Amino Alcohol Ligands
Chiral phosphine (B1218219) ligands are among the most successful and widely used ligands in transition-metal-catalyzed asymmetric reactions. The combination of a phosphine moiety with the amino alcohol scaffold can lead to P,N-bidentate ligands, which have demonstrated high efficacy in a variety of transformations. The synthesis of such ligands typically involves the reaction of the amino alcohol with a chlorophosphine. While numerous chiral amino alcohols have been successfully converted into phosphine-amino alcohol ligands, specific examples derived from this compound are not prominently featured in the literature. The general synthetic approach would involve the reaction of this compound with a suitable phosphine source, such as chlorodiphenylphosphine, to yield the corresponding phosphine-amino alcohol ligand. The steric and electronic properties of such a ligand would be influenced by the methyl groups on the nitrogen and the propanol (B110389) backbone.
Exploration of Chiral Nitrogen-Based Ligands
Beyond phosphines, ligands based solely on nitrogen donors are of significant interest. For the this compound scaffold, derivatization to enhance its coordinating properties as a chiral nitrogen-based ligand could be envisioned. This might involve the introduction of additional nitrogen-containing groups. However, the exploration of such ligands derived from this specific amino alcohol is not a major focus of published research. The development of chiral nitrogen ligands often utilizes backbones such as 1,2-diamines, bipyridines, or other structurally rigid systems to create a well-defined chiral environment around the metal center.
Rational Design of Bifunctional Organocatalysts Incorporating the this compound Moiety
Bifunctional organocatalysts, which possess both a Brønsted or Lewis acidic site and a basic site within the same molecule, have emerged as powerful tools in asymmetric synthesis. nih.govorganic-chemistry.org These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent enantioselectivities. nih.govorganic-chemistry.org The this compound molecule contains a Lewis basic dimethylamino group and a hydroxyl group that can act as a hydrogen bond donor. This inherent functionality makes it a potential candidate for a bifunctional organocatalyst scaffold. The rational design of such catalysts would involve the strategic placement of these functional groups to achieve effective synergistic activation. organic-chemistry.org Proline and its derivatives are classic examples of effective bifunctional organocatalysts. nih.gov While the concept is well-established, the application of the this compound moiety in the rational design of novel bifunctional organocatalysts is not a well-documented area of research.
Enantioselective Reactions Catalyzed by this compound Derived Catalysts
The ultimate test of a chiral ligand or catalyst is its performance in enantioselective reactions. The following sections discuss key transformations where chiral catalysts are essential, and where derivatives of this compound could potentially be applied.
Asymmetric Reduction of Ketones and Imines
The asymmetric reduction of prochiral ketones and imines to form chiral alcohols and amines is a fundamental and highly important transformation in organic synthesis. rsc.org This reaction is often catalyzed by transition metal complexes bearing chiral ligands. Ruthenium complexes with chiral diamine or amino alcohol ligands are particularly effective for transfer hydrogenation and asymmetric hydrogenation. acs.orgsigmaaldrich.com
While there is a vast body of research on the asymmetric reduction of ketones and imines, specific examples detailing the use of catalysts derived from this compound are scarce. The performance of such catalysts would be compared against well-established systems based on ligands like those derived from amino-indanol or TsDPEN. For a catalyst derived from this compound to be effective, it would need to create a chiral pocket that effectively differentiates between the two prochiral faces of the ketone or imine substrate.
Table 1: Representative Catalytic Systems for Asymmetric Reduction of Ketones This table presents examples of well-established catalytic systems to provide context for the type of data required to evaluate a new catalyst. Data for catalysts derived from this compound is not available in the reviewed literature.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| RuCl(S,S)-TsDPEN | Acetophenone | (R)-1-Phenylethanol | 97% | nih.gov |
| [{RuCl₂(p-cymene)}₂] / (1S,2R)-1-amino-2-indanol | N-Phosphinyl ketimine | Chiral Phosphinamine | up to 82% | mdpi.com |
Enantioselective Acylation of Alcohols and Diols
Enantioselective acylation is a powerful method for the kinetic resolution of racemic alcohols and the desymmetrization of meso-diols. This reaction is often catalyzed by chiral nucleophilic catalysts, such as chiral amines or phosphines. The catalyst activates the acylating agent, and the chiral environment of the catalyst-acylating agent complex leads to preferential acylation of one enantiomer of the alcohol or one hydroxyl group of the diol.
The development of catalysts for this transformation has seen the use of various chiral scaffolds. However, the use of catalysts derived from this compound for enantioselective acylation is not described in the current body of scientific literature. The effectiveness of such a catalyst would depend on its ability to form a chiral, reactive intermediate with the acylating agent and to discriminate between the enantiotopic groups or faces of the substrate.
Asymmetric Conjugate Addition Reactions
This compound, with its chiral backbone and dual coordinating sites (a hydroxyl group and a tertiary amine), represents a class of amino alcohol ligands that are fundamental in asymmetric catalysis. These ligands are known to form stable chelate complexes with various metal centers, such as copper, zinc, and rhodium. In principle, such complexes are well-suited to catalyze asymmetric conjugate addition reactions, a powerful tool for stereoselective carbon-carbon bond formation. nih.govbeilstein-journals.org The chiral environment created by the ligand around the metal center can effectively discriminate between the two faces of an incoming prochiral substrate.
However, despite the compound's potential, a review of prominent scientific literature does not reveal extensive studies or specific, high-yield applications of this compound itself as the primary chiral ligand in widely adopted asymmetric conjugate addition methodologies. Research in this area has often gravitated towards other types of ligands, such as those based on phosphines, N-heterocyclic carbenes (NHCs), or BINOL derivatives, for reactions involving Grignard reagents or organozinc compounds. nih.govsemanticscholar.org While the analogous (S)-enantiomer is noted for its role as a chiral auxiliary, specific catalytic applications of the (2R)-isomer in conjugate additions remain a less explored area.
Other Asymmetric Transformations Including Cycloadditions
Beyond conjugate additions, chiral amino alcohols are versatile ligands for a range of other asymmetric transformations, including cycloaddition reactions (e.g., Diels-Alder, [2+2] cycloadditions), reductions, and alkylations. The ability of the ligand to form a rigid, well-defined chiral pocket around a metal catalyst is key to inducing high levels of enantioselectivity in these reactions.
Mechanistic Investigations of Catalytic Stereoselectivity
Understanding the mechanism by which a chiral catalyst transfers its stereochemical information to a substrate is paramount for the rational design of new and more effective catalysts. For ligands of the this compound type, the stereochemical outcome of a reaction is dictated by the precise three-dimensional arrangement of the catalyst-substrate complex in the transition state.
Transition State Characterization and Analysis
The transition state in a reaction catalyzed by a metal complex of this compound involves the coordination of the Michael acceptor (in conjugate additions) or the dienophile (in cycloadditions) to the metal center. The bidentate N,O-ligation of the amino alcohol creates a five-membered chelate ring, which, due to the (R)-configuration at the C2 position, adopts a specific, puckered conformation. The methyl group at the chiral center projects outwards, creating a steric shield that influences the trajectory of the incoming nucleophile or diene.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling these transient structures. nih.gov For a hypothetical conjugate addition of a nucleophile to an enone, DFT calculations would typically show that the enone coordinates to the metal in a specific orientation to minimize steric clash with the ligand's methyl group. The nucleophile would then attack from the less hindered face, leading to the preferential formation of one enantiomer. The relative energies of the competing diastereomeric transition states (one leading to the R-product, the other to the S-product) determine the enantiomeric excess of the reaction.
Elucidation of Chiral Recognition Mechanisms in Catalysis
Chiral recognition is the process by which the catalyst differentiates between the enantiotopic faces of the prochiral substrate or between the two enantiomers of a racemic reagent. For a catalyst system involving this compound, this recognition is governed by the intricate interplay of steric and electronic interactions within the transition state assembly. nih.gov
The mechanism of chiral induction can be understood by considering the formation of a well-defined chiral pocket around the active site. The this compound ligand, upon binding to a metal, establishes a rigid chiral environment. The substrate, upon coordination, is oriented in a highly specific manner due to steric repulsion with the ligand's chiral backbone, particularly the methyl group at the stereogenic center. This fixed orientation exposes one of the prochiral faces of the substrate to the nucleophilic attack, while the other face is effectively blocked. The result is a highly controlled transfer of chirality from the ligand to the product.
Role of Cooperative and Non-Covalent Interactions in Enantiocontrol
Modern concepts in catalysis emphasize the critical role of secondary interactions in achieving high levels of stereocontrol. Beyond the primary coordination bonds between the ligand and the metal, weaker non-covalent interactions can be decisive in stabilizing the favored transition state. For this compound, its structure is well-suited to engage in such interactions.
The hydroxyl group of the ligand is a key player, capable of forming hydrogen bonds. In a catalytic cycle, this -OH group can act as a hydrogen bond donor, interacting with a carbonyl oxygen or another Lewis basic site on the substrate. This interaction can help to lock the substrate into a specific conformation, enhancing the facial discrimination and thus the enantioselectivity. The dimethylamino group also plays a crucial role in the primary coordination to the metal center, defining the geometry of the catalyst. The cooperative effect of the strong N-metal coordination and the weaker, but structurally defining, hydrogen bonds from the O-H group is central to the catalyst's function.
Table of Expected Mechanistic Interactions
| Interacting Groups | Interaction Type | Role in Catalysis |
| Dimethylamino Group (N) + Metal | Coordinate Covalent Bond | Primary binding to form the active catalyst; anchors the chiral ligand. |
| Hydroxyl Group (O) + Metal | Coordinate Covalent Bond | Completes the bidentate chelation, creating a rigid five-membered ring. |
| Ligand Methyl Group + Substrate | Steric Repulsion | Directs the substrate to a specific orientation, blocking one prochiral face. |
| Ligand Hydroxyl Group (H) + Substrate (e.g., Carbonyl Oxygen) | Hydrogen Bonding | Secondary interaction; stabilizes the favored transition state geometry, enhances enantioselectivity. |
Role of 2r 1 Dimethylamino Propan 2 Ol As a Chiral Building Block and Pharmaceutical Intermediate
Precursor in the Synthesis of Complex Active Pharmaceutical Ingredients (APIs)
The primary application of (2R)-1-(dimethylamino)propan-2-ol in the pharmaceutical sector is as a chiral building block for constructing more complex Active Pharmaceutical Ingredients (APIs). Its specific stereoconfiguration is essential for ensuring the desired stereochemistry in the final drug product, which is often directly linked to therapeutic efficacy and reduced side effects.
The most notable use of this compound is as a key precursor in the synthesis of Tapentadol, a centrally-acting analgesic. tdcommons.org Tapentadol possesses two chiral centers, and its therapeutic activity resides specifically in the (1R,2R) isomer. tdcommons.org Various patented synthetic routes utilize intermediates derived from or related to this compound to establish these crucial stereocenters.
A common strategy does not start with this compound itself but rather with a related chiral ketone, (S)-3-(dimethylamino)-2-methyl-1-(3-methoxyphenyl)-propan-1-one. This key intermediate contains the first of the two required stereocenters. The synthesis often involves a Mannich reaction to produce a racemic ketone, which is then resolved using a chiral resolving agent. epo.org One highly effective method employs (2R,3R)-O,O'-dibenzoyltartaric acid to selectively crystallize the desired (S)-ketone as a salt, achieving high enantiomeric excess (ee ≥98.5%). epo.orggoogle.com
The second chiral center is then introduced via a Grignard reaction, where an ethyl magnesium halide is added to the carbonyl group of the (S)-ketone. This reaction stereoselectively yields the tertiary alcohol, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol. epo.org Subsequent chemical modifications, including deoxygenation of the tertiary alcohol and demethylation of the methoxy (B1213986) group on the phenyl ring, lead to the final (1R,2R)-Tapentadol molecule. researchgate.nettdcommons.org
| Step | Description | Key Intermediate/Reagent | Purpose |
| 1. Racemic Ketone Synthesis | A Mannich reaction is performed on a starting ketone like 1-(3-methoxyphenyl)propan-1-one. epo.org | Dimethylamine (B145610) hydrochloride, Paraformaldehyde | Forms the basic carbon skeleton of the intermediate. |
| 2. Chiral Resolution | The racemic ketone is resolved to isolate the desired (S)-enantiomer. epo.orggoogle.com | (2R,3R)-O,O'-dibenzoyltartaric acid | Separates the (S)-ketone from the (R)-ketone with high purity. |
| 3. Stereoselective Grignard Reaction | The chiral (S)-ketone reacts with a Grignard reagent to form a tertiary alcohol. researchgate.net | Ethyl magnesium bromide | Creates the second chiral center with the desired (R) configuration. |
| 4. Deoxygenation/Reduction | The tertiary hydroxyl group is removed. researchgate.net | Catalytic hydrogenolysis (e.g., using Pd/C) after acylation. | Removes the hydroxyl group to form the final carbon backbone. |
| 5. Demethylation | The methoxy group on the phenyl ring is cleaved to yield a phenol. tdcommons.org | Hydrobromic acid or Methionine/Methane sulfonic acid | Produces the final active phenolic group of Tapentadol. |
This table provides a generalized overview of common steps in Tapentadol synthesis originating from a ketone intermediate related to this compound.
While the synthesis of Tapentadol is its most prominent application, the structural motifs of this compound make it a potentially valuable intermediate for other pharmaceuticals. Chiral amino alcohols are a well-established class of building blocks in medicinal chemistry. tcichemicals.com They are used in the synthesis of various drug classes, including agents for cardiovascular diseases and antiviral therapies. researchgate.net For example, related chiral amino alcohols are key intermediates in the synthesis of HIV protease inhibitors like Atazanavir.
The potential of this compound lies in its ability to serve as a chiral template. The stereodefined alcohol can direct the stereochemical outcome of subsequent reactions, a fundamental principle in asymmetric synthesis. wikipedia.org Although specific examples of other marketed drugs derived from this particular building block are not as widely documented as Tapentadol, its utility is explored in the synthesis of novel compounds such as peptide deformylase inhibitors and aminoethylamine aspartyl protease transition state isosteres. researchgate.net
Industrial Scale-Up Considerations and Process Optimization in Pharmaceutical Manufacturing
The transition from laboratory-scale synthesis to industrial manufacturing presents numerous challenges, particularly for stereoselective processes. For syntheses involving this compound intermediates, process optimization focuses on cost, efficiency, safety, and, most critically, stereochemical control.
The industrial synthesis of Tapentadol serves as an excellent case study. Key considerations include:
Stereochemical Purity: Ensuring the final product is almost exclusively the (1R,2R) isomer is the highest priority. This is often managed through the highly optimized chiral resolution of the ketone intermediate, a step that must be robust and reproducible on a large scale. epo.orggoogle.com The use of specific chiral acids and solvent systems (e.g., methanol/acetone mixtures) is fine-tuned to maximize the yield and enantiomeric excess of the desired isomer. google.com
Cost of Goods: Industrial processes are designed to avoid expensive reagents and purification methods. For example, processes that rely on chromatographic separation, such as chiral HPLC, for isolating stereoisomers are often considered industrially uneconomical. scispace.com Instead, scalable methods like diastereomeric crystallization are preferred. Similarly, expensive catalysts or harsh reagents are substituted with more cost-effective and safer alternatives where possible.
Process Efficiency and Yield: Each step of the synthesis is optimized to maximize yield and minimize reaction times and the formation of byproducts. This involves careful control of reaction parameters like temperature, pressure, and stoichiometry. For example, in the reduction of the nitro-group intermediate in one synthetic route, the reaction is closely monitored by HPLC to ensure completion before proceeding. epo.org
Waste Reduction and Environmental Impact: Modern pharmaceutical manufacturing emphasizes "green chemistry" principles. Optimizing reactions to use less hazardous solvents and reagents, and to minimize waste streams, is a critical part of the scale-up process. scispace.com
The development of a commercially viable process for APIs derived from this compound requires a multidisciplinary approach, combining organic chemistry, chemical engineering, and analytical chemistry to create a process that is not only scientifically sound but also economically and environmentally sustainable.
Atom Economy and Green Chemistry in Industrial Processes
The principles of green chemistry are increasingly integral to the chemical and pharmaceutical industries, aiming to design products and processes that minimize the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of chiral intermediates like this compound is critical for developing more sustainable manufacturing routes.
One of the most common industrial methods for synthesizing this compound is through the nucleophilic ring-opening of (R)-propylene oxide with dimethylamine. This method is favored as it generally proceeds under mild conditions and effectively preserves the stereochemistry of the chiral center.
A key metric in green chemistry is Atom Economy , which assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org An ideal reaction would have a 100% atom economy, meaning all reactant atoms are found in the product, with no atoms wasted as byproducts. acs.org
Another important green metric, particularly for industrial processes, is the Process Mass Intensity (PMI) . PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. researchgate.net A lower PMI indicates a greener, more efficient process with less waste generation. mdpi.com The inclusion of all materials, especially water, which is often excluded from the E-factor calculation, provides a more holistic view of a process's environmental impact. mdpi.com
The drive towards greener manufacturing has led to the development of various metrics to evaluate the environmental performance of chemical processes. rsc.orgrsc.org These evaluations help in selecting synthesis routes that are not only economically viable but also environmentally responsible. rsc.org
Below is a table illustrating key green chemistry metrics relevant to industrial chemical synthesis.
| Metric | Description | Goal | Relevance to this compound Synthesis |
| Atom Economy (AE) | A measure of the percentage of reactant atoms that become part of the desired product. acs.org | Maximize | Evaluating the efficiency of synthetic routes, such as the ring-opening of (R)-propylene oxide. |
| Process Mass Intensity (PMI) | The ratio of the total mass input (raw materials, solvents, etc.) to the mass of the final product. researchgate.net | Minimize | Assessing the overall process efficiency and waste generation in the industrial production of the compound. |
| E-Factor | The ratio of the mass of waste produced to the mass of the desired product. researchgate.net | Minimize | Quantifying the amount of waste generated per unit of product, encouraging waste reduction strategies. |
| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Maximize | Providing a more realistic measure of reaction efficiency than yield alone. |
Advanced Process Analytical Technology (PAT) for Quality Control of Chiral Intermediates
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. fda.gov The goal of PAT is to ensure final product quality by building it into the process from the start, a concept known as Quality by Design (QbD). mt.comlongdom.org This approach represents a shift from traditional quality control, which often relies on testing the final product, to a more proactive model of real-time monitoring and control. stepscience.com
For chiral intermediates like this compound, maintaining the correct stereochemistry (enantiomeric purity) is a critical quality attribute (CQA), as the biological activity of the final active pharmaceutical ingredient (API) often depends on a specific enantiomer. PAT provides the tools to monitor and control such critical parameters in real-time or near-real-time during the manufacturing process. mt.com
The implementation of PAT involves integrating various analytical instruments directly into the production line (in-line or on-line) or having them readily available for quick analysis (at-line). americanpharmaceuticalreview.com These tools can monitor attributes such as concentration, particle size, polymorphic form, and, crucially for chiral molecules, enantiomeric excess. mdpi.com
Key PAT tools applicable to the quality control of chiral intermediates include:
Spectroscopic Techniques : Methods like Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time information on the concentration of reactants, products, and intermediates in a reaction mixture. nih.gov For instance, ATR-FTIR can monitor solute concentration changes in real-time. mdpi.com
Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is essential for determining the enantiomeric purity of chiral intermediates. stepscience.com While traditionally an off-line method, advancements are moving towards at-line and on-line applications for faster feedback.
Chemometrics : This involves the use of mathematical and statistical methods to analyze the large datasets generated by PAT tools, enabling the development of predictive models for process control. americanpharmaceuticalreview.com
The table below summarizes some of the advanced PAT tools used for the quality control of pharmaceutical intermediates.
| PAT Tool | Analytical Principle | Information Provided | Application in Chiral Intermediate QC |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of light in the near-infrared region to determine material composition. longdom.org | Concentration, moisture content, particle size. | Real-time monitoring of reaction progress and raw material identification. |
| Raman Spectroscopy | Analyzes the inelastic scattering of monochromatic light to provide information on molecular vibrations. nih.gov | Chemical structure, polymorphism, concentration. americanpharmaceuticalreview.com | In-situ monitoring of crystallization processes and ensuring the correct polymorphic form of the intermediate. mdpi.com |
| Chiral HPLC | Separates enantiomers based on their differential interaction with a chiral stationary phase. stepscience.com | Enantiomeric excess, purity. | At-line or off-line analysis to verify the stereochemical integrity of this compound. |
| ATR-FTIR Spectroscopy | Measures the infrared spectrum of a sample in contact with an attenuated total reflectance (ATR) crystal. mdpi.com | Real-time concentration of solutes in a solution. mdpi.com | Monitoring reaction kinetics and ensuring reaction completion. |
By implementing a robust PAT strategy, manufacturers can gain a deeper understanding of their processes, enhance control over critical quality attributes like enantiomeric purity, reduce cycle times, and minimize the risk of batch failures. mt.comlongdom.org
Advanced Research Methodologies in the Study of 2r 1 Dimethylamino Propan 2 Ol
Spectroscopic Techniques for Stereochemical Elucidation
Chiral chromatography is a cornerstone technique for separating enantiomers and assessing the enantiomeric purity of chiral compounds. gcms.cz This is particularly important for (2R)-1-(dimethylamino)propan-2-ol to ensure the desired enantiomer is present and to quantify any of the corresponding (S)-enantiomer.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are widely employed for the enantiomeric separation of amino alcohols. acs.orgmdpi.com These methods often utilize chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are common choices. windows.net The development of a successful chiral HPLC method often involves screening various columns and mobile phase compositions to achieve optimal separation. sigmaaldrich.comdujps.com For primary amines, a comparison of supercritical fluid chromatography (SFC) with normal-phase and polar organic modes on a cyclofructan-based CSP has been evaluated to develop effective chiral methods. chromatographyonline.com
Gas Chromatography (GC): Chiral GC is another powerful technique for the enantioseparation of volatile compounds like amino alcohols. mdpi.com Similar to HPLC, chiral GC columns are coated with a chiral stationary phase. gcms.cz Derivatized cyclodextrins are frequently used as chiral selectors in GC. jmaterenvironsci.com The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters for achieving baseline separation of enantiomers. jmaterenvironsci.com The development of novel CSPs, including those based on covalent organic frameworks (COFs), is an active area of research to improve the efficiency of chiral GC separations. jiangnan.edu.cn
A typical setup for chiral GC analysis would involve:
Optical Rotation: Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. sigmaaldrich.com For this compound, the specific rotation is a characteristic physical property that can confirm its enantiomeric identity. The direction and magnitude of the rotation are dependent on the compound, concentration, solvent, temperature, and the wavelength of the light used. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique provides detailed information about the stereochemical features of a molecule. Vibrational circular dichroism (VCD), which measures CD in the infrared region, has been used to study the conformation of similar amino alcohols like 1-amino-2-propanol. nih.gov By comparing the experimental VCD spectrum with that predicted by density functional theory (DFT) calculations, specific vibrational bands can be assigned to particular conformational structures. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. docbrown.info For chiral molecules, advanced NMR techniques are employed to differentiate between enantiomers. This is often achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govrsc.org
Chiral Solvating Agents (CSAs): CSAs are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers. For amino alcohols, chiral acids or other specifically designed molecules can be used as CSAs. nih.govfrontiersin.org
Chiral Derivatizing Agents (CDAs): CDAs react with the enantiomers to form stable diastereomers. These diastereomers have distinct NMR spectra, which can be used to determine the enantiomeric composition. rsc.org
Two-dimensional NMR experiments, such as COSY and HSQC, can be used to unambiguously assign all the proton and carbon signals in the spectrum, which is a prerequisite for detailed stereochemical analysis. nih.gov
Computational Chemistry and Molecular Modeling Studies
Computational methods provide invaluable insights into the structure, properties, and reactivity of molecules, complementing experimental findings.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. arxiv.org In the context of this compound, DFT calculations are instrumental in elucidating reaction mechanisms. mdpi.com For instance, DFT can be used to model the transition states and intermediates of a reaction, providing a detailed picture of the reaction pathway. mdpi.com This information is crucial for understanding the stereoselectivity of reactions involving this chiral amino alcohol. DFT calculations have been successfully applied to study various reactions, including cycloadditions and dehydration processes. arxiv.orgmdpi.com
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net
Conformational Analysis: MD simulations can explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its interactions. Studies on similar molecules like 2-(dimethylamino)ethanol have shown a preference for intramolecular hydrogen bonding, which significantly affects their conformation. researchgate.net
Ligand Binding: MD simulations are a powerful tool for studying the binding of a ligand, such as this compound, to a receptor or enzyme. mdpi.com These simulations can predict the binding mode, calculate the binding free energy, and identify the key interactions that stabilize the ligand-receptor complex. This information is invaluable in drug design and understanding the biological activity of chiral molecules. mdpi.comnih.gov
Compound Names
In Silico Prediction of Reactivity, Selectivity, and Catalytic Performance
Density Functional Theory (DFT) in Mechanistic Elucidation: DFT calculations are a cornerstone of computational chemistry used to investigate the electronic structure of molecules. researchgate.netnih.gov This method allows researchers to model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby understand the underlying mechanisms that govern a reaction's outcome. researchgate.net For a catalytic cycle involving a metal complex with a this compound ligand, DFT can be used to:
Determine the most stable conformation of the catalyst-substrate complex.
Calculate the activation energies for different potential reaction pathways. The pathway with the lowest activation energy is typically the most favored, allowing prediction of the major product.
Analyze the non-covalent interactions between the chiral ligand and the substrate in the transition state, which is crucial for understanding the origin of enantioselectivity.
For instance, in asymmetric reactions, two diastereomeric transition states can lead to the formation of two different enantiomers of the product. By calculating the energy difference (ΔΔG‡) between these two transition states, the enantiomeric excess (ee) of the reaction can be predicted. A larger energy difference corresponds to higher predicted enantioselectivity.
Table 1: Illustrative DFT Data for a Hypothetical Asymmetric Reaction This table illustrates the type of data generated from DFT studies to predict enantioselectivity. The values are hypothetical.
| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Enantiomer |
| TS-R | 0.0 | R |
| TS-S | 1.8 | S |
In this hypothetical scenario, the transition state leading to the R-enantiomer is 1.8 kcal/mol lower in energy than the one leading to the S-enantiomer, suggesting that the R-product will be formed preferentially.
Machine Learning (ML) for Catalyst Optimization: Data-driven approaches using machine learning are emerging as a powerful strategy for catalyst design. chiralpedia.comresearchgate.net Instead of calculating reaction mechanisms from first principles, ML models learn from existing experimental or computational data to predict the performance of new catalysts. researchgate.net For a class of catalysts, such as nickel complexes that can be formed with ligands like this compound, an ML model could be developed. researchgate.netsigmaaldrich.com
The process involves:
Data Collection: Assembling a dataset of catalysts with known structures and experimentally determined catalytic activities.
Descriptor Generation: Converting the molecular structures of the ligands and complexes into numerical descriptors that capture their steric and electronic properties.
Model Training: Using an algorithm (e.g., XGBoost, neural networks) to build a model that correlates the descriptors with catalytic activity. researchgate.net
Prediction: Employing the trained model to predict the activity of new, untested catalyst structures.
This approach allows for the rapid screening of a vast library of potential ligands derived from this compound by modifying its structure, accelerating the discovery of highly efficient and selective catalysts. chiralpedia.com
Analysis of Molecular Interactions in Chiral Systems
The chirality of this compound is fundamental to its function in enantioselective processes. nih.gov Analyzing the specific molecular interactions that lead to chiral recognition is key to understanding its efficacy as a chiral ligand or resolving agent. This is achieved by combining advanced spectroscopic techniques with computational modeling. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Recognition: NMR spectroscopy is a powerful tool for studying molecular structure and interactions in solution. nih.govnih.govresearchgate.net When a chiral molecule like this compound (a chiral solvating agent or CSA) is added to a racemic mixture of another compound, it forms transient diastereomeric complexes. mdpi.com These complexes have different magnetic environments, leading to separate signals in the NMR spectrum for the two enantiomers. nih.gov
Key NMR techniques include:
Multinuclear NMR: Observing nuclei other than protons (¹H), such as ¹³C, ¹⁹F, or ³¹P, can provide simpler spectra with larger chemical shift differences (Δδ) between the diastereomeric complexes, making discrimination easier. nih.govresearchgate.netmdpi.com
Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of molecules. nih.gov The formation of a complex between the CSA and the analyte slows its diffusion, and differences in the stability and size of the diastereomeric complexes can be observed. nih.gov
Table 2: Example of NMR Data for Chiral Discrimination This table shows hypothetical chemical shift data from an NMR study where this compound is used as a chiral solvating agent for a racemic analyte.
| Analyte Enantiomer | Nucleus | Chemical Shift (δ) with CSA (ppm) | Chemical Shift Difference (Δδ) (ppm) |
| R-Analyte | ¹H | 7.45 | 0.05 |
| S-Analyte | ¹H | 7.50 | |
| R-Analyte | ¹⁹F | -112.3 | 0.4 |
| S-Analyte | ¹⁹F | -112.7 |
The separation of signals (Δδ) for the R- and S-analytes in the presence of the chiral agent confirms that chiral recognition is occurring.
Computational Modeling of Molecular Interactions: To visualize and quantify the interactions observed in NMR, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. nih.govnih.gov
Molecular Docking: This method predicts the preferred binding orientation of one molecule to another. In the context of chiral recognition, docking can reveal how the enantiomers of a substrate fit into the binding pocket of a catalyst or interact with a chiral solvating agent. The analysis focuses on specific interactions like hydrogen bonds, van der Waals forces, and π-π stacking.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the interactions. nih.gov These simulations can be used to calculate the binding free energies of the diastereomeric complexes. A lower binding free energy typically indicates a more stable complex, which can be correlated with NMR data to explain the basis of enantioselective preference. nih.gov
By integrating experimental NMR data with computational simulations, researchers can build a comprehensive model of chiral recognition at the atomic level. nih.gov This detailed understanding of molecular interactions is crucial for the rational design of more effective chiral catalysts, auxiliaries, and resolving agents based on the this compound scaffold.
Future Research Directions and Emerging Opportunities
Development of Novel and More Sustainable Synthetic Routes
The industrial production of (2R)-1-(dimethylamino)propan-2-ol has traditionally relied on methods that are effective but may present environmental or efficiency challenges. google.com Consequently, a significant area of future research is the development of greener and more sustainable synthetic pathways.
One promising avenue is the use of biomass-derived intermediates. For instance, a highly efficient, sustainable route has been demonstrated using D(+)-Glucose as a starting material. This process involves catalytic hydrogenation in a hydrogen atmosphere with a 5 wt% Ru/C catalyst, showcasing a move towards more environmentally friendly feedstocks. chemicalbook.com Another approach involves the reductive amination of amino alcohols with formaldehyde (B43269) in the presence of formic acid, which can be carried out in an autoclave. While this method requires careful control to prevent isomerization and subsequent distillation, it represents an alternative to traditional hydrogenation processes that often require large quantities of catalyst. google.com
Future research will likely focus on optimizing these greener routes, exploring new biocatalytic methods, and developing continuous flow processes to enhance efficiency and reduce waste. The goal is to create economically viable and environmentally benign methods for the large-scale production of this important chiral intermediate.
Exploration of Unconventional Catalytic Applications
The chiral nature of this compound makes it a valuable ligand for asymmetric catalysis, a field crucial for the stereoselective synthesis of pharmaceuticals and other fine chemicals. smolecule.com While its use in certain catalytic reactions is known, there is considerable scope for exploring its application in unconventional catalytic systems.
Future investigations could focus on its use in novel carbon-carbon and carbon-heteroatom bond-forming reactions. Its bidentate nature, with both a hydroxyl and a dimethylamino group, allows it to form stable complexes with a variety of metal centers, potentially enabling new types of catalytic transformations. Research into its application in areas such as C-H activation, photoredox catalysis, and electrocatalysis could unveil new synthetic possibilities.
Furthermore, the development of immobilized catalysts based on this compound could lead to more robust and recyclable catalytic systems, addressing key challenges in industrial chemical synthesis.
Expansion into Novel Materials Science and Supramolecular Chemistry
The unique structural features of this compound, including its chirality and functional groups capable of hydrogen bonding, make it an intriguing candidate for applications in materials science and supramolecular chemistry.
Future research could explore the incorporation of this molecule into the structure of polymers, metal-organic frameworks (MOFs), and other advanced materials. Its chirality could be exploited to create materials with specific optical or recognition properties. For example, polymers derived from this compound could find use as chiral stationary phases in chromatography or as components in chiral sensors.
In supramolecular chemistry, the ability of the hydroxyl and amino groups to participate in non-covalent interactions could be harnessed to construct complex, self-assembled architectures. These could have applications in areas such as drug delivery, molecular recognition, and the development of "smart" materials that respond to external stimuli. The synthesis of novel unsymmetrical phthalocyanine (B1677752) compounds using 1-dimethylamino-2-propanol (B140979) solution hints at the potential for creating complex functional molecules. sigmaaldrich.com
Integration with Artificial Intelligence and Machine Learning for Retrosynthesis and Catalyst Discovery
Catalyst Discovery: AI and ML can accelerate the discovery of new catalysts that utilize this compound as a ligand. arxiv.org By analyzing large datasets of catalyst performance, machine learning models can identify structure-activity relationships and predict the catalytic activity of new, untested ligand-metal complexes. This data-driven approach can significantly reduce the time and experimental effort required to develop new and improved catalysts for a wide range of chemical reactions. arxiv.org The integration of AI with high-throughput experimentation can create a closed-loop system for the rapid optimization of catalytic processes.
The synergy between computational and experimental chemistry will be crucial in fully realizing the potential of this compound in the years to come.
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Stereopurity |
|---|---|---|
| Temperature | 0–25°C | Higher temps increase racemization risk |
| Catalyst (Pd/C) | 5–10 wt% | Ensures complete reduction without side products |
| Solvent | Methanol/Water | Polar solvents stabilize intermediates |
Intermediate: How can researchers validate the enantiomeric excess (ee) of this compound in asymmetric synthesis?
(Methodological Answer)
Validation requires a combination of analytical techniques:
Chiral Chromatography : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers .
NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct shifts for (R) and (S) configurations .
Polarimetry : Compare observed optical rotation with literature values (e.g., [α]D²⁵ = +9.5° for (R)-enantiomer) .
Advanced: What computational strategies predict the solvent effects on this compound’s stability and reactivity?
(Methodological Answer)
Molecular dynamics (MD) and density functional theory (DFT) are effective:
- Solvent Modeling : Use COSMO-RS to predict solvation free energy and partition coefficients in polar vs. nonpolar solvents .
- Transition State Analysis : Identify solvent-dependent activation barriers for reactions like N-demethylation .
- pKa Prediction : Tools like MarvinSketch estimate protonation states (predicted pKa ~9.2 for the dimethylamino group) .
Q. Table 2: Computed Solvent Effects
| Solvent | ΔG solvation (kcal/mol) | Predicted Stability |
|---|---|---|
| Water | -5.8 | High (hydrophilic interactions) |
| Ethanol | -3.2 | Moderate |
| Hexane | +1.5 | Low (aggregation) |
Basic: How does the chiral center in this compound influence its biological activity?
(Methodological Answer)
The (R)-configuration enhances interactions with chiral biological targets:
- Enzyme Binding : The hydroxyl and dimethylamino groups align with active sites in dehydrogenases or kinases, as seen in analogous β-adrenergic ligands .
- Membrane Permeability : The (R)-enantiomer shows higher solubility in lipid bilayers due to favorable dipole alignment .
- Toxicity Profile : Enantiopure (R)-forms reduce off-target effects compared to racemic mixtures .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
(Methodological Answer)
Common impurities include residual amines, diastereomers, and oxidation byproducts. Mitigation strategies:
- LC-MS/MS : Detect sub-ppm impurities using electrospray ionization (ESI+) and multiple reaction monitoring (MRM) .
- Derivatization : Use trifluoroacetic anhydride to enhance volatility for GC-MS analysis of amine contaminants .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify oxidation-prone sites .
Advanced: How do conflicting solubility data for this compound in aqueous vs. organic phases impact formulation design?
(Methodological Answer)
Discrepancies arise from polymorphic forms or protonation states. Solutions include:
- pH Adjustment : At pH < 8, the dimethylamino group protonates, increasing water solubility (e.g., 50 mg/mL at pH 6 vs. 10 mg/mL at pH 9) .
- Co-Solvents : Use ethanol/water mixtures (70:30 v/v) to balance solubility and stability .
- Solid Dispersion : Amorphous formulations with PVP-VA improve bioavailability in hydrophobic matrices .
Intermediate: What role does this compound play in asymmetric catalysis or chiral auxiliary applications?
(Methodological Answer)
The compound serves as:
- Chiral Ligand Precursor : Chelates metals (e.g., Cu, Pd) in cross-coupling reactions, enhancing enantioselectivity in C–N bond formation .
- Organocatalyst : Facilitates aldol reactions via hydrogen-bonding activation of carbonyl groups .
- Resolution Agent : Forms diastereomeric salts with racemic acids for kinetic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
